molecular formula C23H22N4O3 B12164366 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12164366
M. Wt: 402.4 g/mol
InChI Key: SPUQQCDYMHAFAX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Pyridazinone Ring Formation: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Final Coupling: The final step involves coupling the indole moiety with the pyridazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to tryptophan-binding sites, while the pyridazinone ring could interact with other active sites, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of an indole moiety, a methoxyphenyl group, and a pyridazinone ring, which confer specific chemical and biological properties not found in simpler aromatic compounds.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-19-7-4-6-18(15-19)20-9-10-23(29)27(25-20)16-22(28)24-12-14-26-13-11-17-5-2-3-8-21(17)26/h2-11,13,15H,12,14,16H2,1H3,(H,24,28)

InChI Key

SPUQQCDYMHAFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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